Cmpd-15PA
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Overview
Description
Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.
Scientific Research Applications
G-Protein-Coupled Receptor Modulation
Cmpd-15PA, a derivative of Cmpd-15, is significant in its role as an allosteric modulator of the β2 adrenergic receptor (β2AR). This compound has been isolated from a DNA-encoded small-molecule library and differs from orthosteric ligands, as it modulates physiological responses to hormones and neurotransmitters. The structure of β2AR bound to this compound reveals insights into the mechanism of modulation of agonist binding affinity and signaling, highlighting its potential in targeted therapies and drug discovery (Liu et al., 2017).
Development of Negative Allosteric Modulators
Further research into Cmpd-15 and its derivatives, including this compound, focuses on their application as negative allosteric modulators for the β2-adrenergic receptor. Studies detail the design, synthesis, and functional assessment of various Cmpd-15 derivatives, providing structure-activity relationships and insights into the molecular mechanisms of action of these compounds. Such research is crucial for the development of more potent and selective modulators for the β2AR (Meng et al., 2018).
CMPD in Clinical and Diagnostic Contexts
While not directly related to this compound, it's important to note the term 'CMPD' is also used in the context of chronic myeloproliferative disorders. These studies explore various aspects of CMPD, from molecular mutations to diagnostic criteria and classification. However, they are not directly related to the compound this compound, but rather to a different context where CMPD stands for chronic myeloproliferative diseases (Panani, 2007; Cross & Reiter, 2002; etc.).
Properties
CAS No. |
2135743-21-2 |
---|---|
Molecular Formula |
C41H51BrN4O9 |
Molecular Weight |
823.78 |
IUPAC Name |
((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid |
InChI |
InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1 |
InChI Key |
LKQBHDWHOYRIRJ-FWBANIIHSA-N |
SMILES |
O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
beta-Blocker15PA; beta-Blocker 15PA; beta-Blocker-15PA; Compound 15-PEG3CO2H; Compound 15-PEG3 CO2H; Compound 15-PEG3-CO2H; Cmpd-15PA; Cmpd-15PA; Cmpd-15PA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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